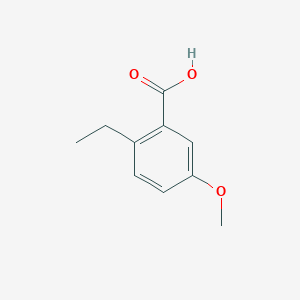

2-Ethyl-5-methoxybenzoic acid

Description

2-Ethyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is commonly used in various industrial and scientific applications due to its unique physical and chemical properties.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-ethyl-5-methoxybenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

ZPWVVBCDKVMSMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methoxybenzoic acid typically involves the methylation of salicylic acid. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ethyl magnesium bromide to yield the desired product .

Industrial Production Methods: Industrial production of 2-Ethyl-5-methoxybenzoic acid often involves large-scale methylation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

Reduction: The methoxy group can be reduced to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring

Common Reagents and Conditions:

Oxidation: Sodium dichromate in sulfuric acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide

Major Products:

Scientific Research Applications

2-Ethyl-5-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

Comparison with Similar Compounds

Comparison: 2-Ethyl-5-methoxybenzoic acid is unique due to the presence of both an ethyl and a methoxy group on the benzene ring. This combination imparts distinct physical and chemical properties, making it more versatile in various applications compared to its similar counterparts.

Biological Activity

2-Ethyl-5-methoxybenzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-Ethyl-5-methoxybenzoic acid is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₄O₂

- CAS Number : 103262-60-8

This compound features an ethyl group and a methoxy group attached to a benzoic acid backbone, influencing its solubility and biological interactions.

Antioxidant Activity

Research indicates that 2-ethyl-5-methoxybenzoic acid exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's ability to modulate oxidative stress pathways suggests potential therapeutic applications in age-related diseases and conditions characterized by oxidative damage.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies revealed that 2-ethyl-5-methoxybenzoic acid can downregulate the expression of TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Cytotoxicity and Antitumor Activity

In cancer research, 2-ethyl-5-methoxybenzoic acid has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in human cancer cells, with IC50 values suggesting moderate potency. For instance, a study reported an IC50 of approximately 25 µM against HepG2 liver cancer cells.

The mechanisms underlying the biological activities of 2-ethyl-5-methoxybenzoic acid include:

- Modulation of Protein Degradation Pathways : Similar to other benzoic acid derivatives, this compound may enhance the activity of the ubiquitin-proteasome system (UPS) and autophagy pathways, critical for maintaining cellular homeostasis and protein quality control .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes, potentially leading to reduced inflammation and tumor progression.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Evaluation

In a controlled study, researchers assessed the antioxidant capacity of 2-ethyl-5-methoxybenzoic acid using DPPH and ABTS assays. The compound demonstrated a significant reduction in absorbance at concentrations ranging from 10 to 100 µM, indicating strong free radical scavenging activity.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of the compound in LPS-stimulated macrophages. The treatment with 2-ethyl-5-methoxybenzoic acid resulted in a notable decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-5-methoxybenzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Begin with regioselective alkylation of 2-hydroxy-5-methoxybenzoic acid using ethyl halides under basic conditions (e.g., NaH or K₂CO₃). Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water mixtures, and confirm purity using NMR (¹H/¹³C) and LC-MS . For yield optimization, vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading.

Q. How can chromatographic methods be validated for quantifying impurities in 2-ethyl-5-methoxybenzoic acid?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Validate according to ICH guidelines by assessing linearity (0.1–100 µg/mL), precision (RSD < 2%), and recovery (spiked samples). Identify impurities via high-resolution MS and compare retention times with reference standards .

Q. What spectroscopic techniques are critical for structural elucidation of 2-ethyl-5-methoxybenzoic acid derivatives?

- Methodological Answer : Combine ¹H/¹³C NMR to assign substituents (e.g., ethyl and methoxy groups). Use IR spectroscopy to confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1250 cm⁻¹) functionalities. For advanced confirmation, employ X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How do electronic effects of the ethyl and methoxy substituents influence the acidity of 2-ethyl-5-methoxybenzoic acid?

- Methodological Answer : Perform computational studies (DFT at B3LYP/6-311+G(d,p)) to calculate pKa values. Compare with experimental results from potentiometric titrations in aqueous ethanol. The electron-donating methoxy group at position 5 may reduce acidity, while the ethyl group at position 2 exerts steric effects .

Q. What strategies resolve contradictions in reported bioactivity data for 2-ethyl-5-methoxybenzoic acid derivatives?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, solvent controls). Use standardized protocols (e.g., OECD guidelines for cytotoxicity). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. in vitro enzyme inhibition assays). Meta-analyses of published data can identify confounding variables like impurity profiles .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological applications?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂, photolysis under UV light). Monitor degradation products via LC-MS and quantify using validated methods. Assess stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.